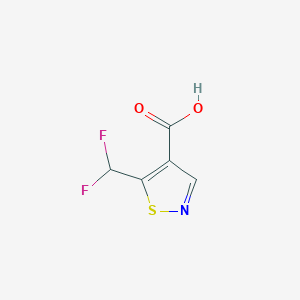![molecular formula C13H10F3N3O2 B2506576 2-cyano-N'-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide CAS No. 477862-81-0](/img/structure/B2506576.png)
2-cyano-N'-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide is a chemical compound with the molecular formula C13H10F3N3O2 and a molecular weight of 297.24 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, a cyano group, and a hydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide typically involves the reaction of cyanoacetic acid hydrazide with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction conditions may vary depending on the desired yield and purity of the product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Scientific Research Applications
2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide involves its interaction with various molecular targets. The cyano and trifluoromethyl groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to its observed effects .
Comparison with Similar Compounds
2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide can be compared with other similar compounds, such as:
- 2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide
- 2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide
- 2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the trifluoromethyl group in 2-cyano-N’-[(1E)-4,4,4-trifluoro-3-oxo-1-phenylbutylidene]acetohydrazide makes it unique and contributes to its distinct chemical and biological properties .
Properties
CAS No. |
477862-81-0 |
|---|---|
Molecular Formula |
C13H10F3N3O2 |
Molecular Weight |
297.23 g/mol |
IUPAC Name |
2-cyano-N-[(4,4,4-trifluoro-3-oxo-1-phenylbutylidene)amino]acetamide |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)11(20)8-10(9-4-2-1-3-5-9)18-19-12(21)6-7-17/h1-5H,6,8H2,(H,19,21) |
InChI Key |
VFHMFYCKJAIAOI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NNC(=O)CC#N)CC(=O)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)CC#N)CC(=O)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2506494.png)
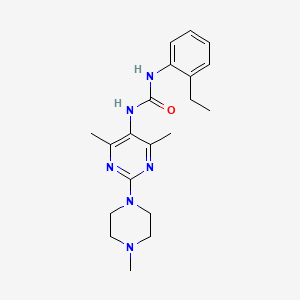
![2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2506496.png)
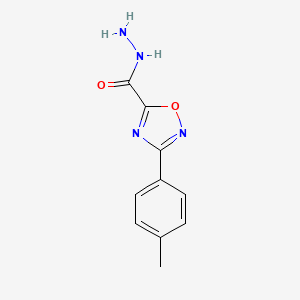
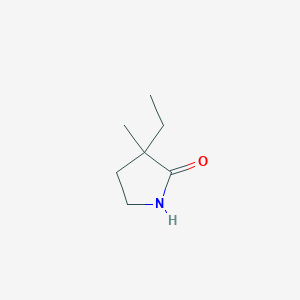
![N'-(3-fluoro-4-methylphenyl)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2506501.png)
![(5-Chloro-6-hydroxypyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2506508.png)
![2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2506509.png)
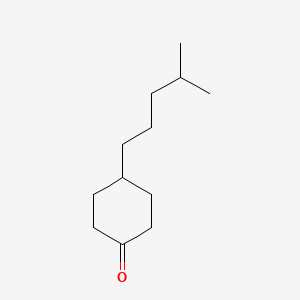
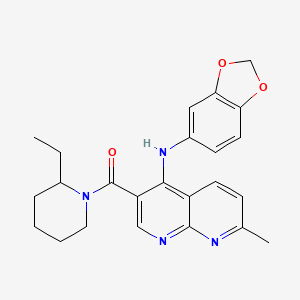
![3-(3-chloro-4-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506512.png)
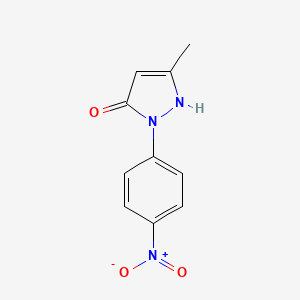
![3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2506514.png)
